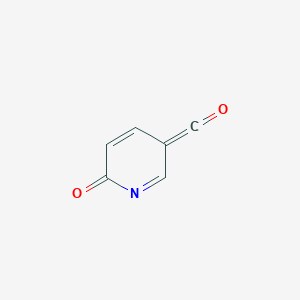
CID 77519955
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 77519955” is known as 1,8-diazabicyclo[5.4.0]undec-7-ene. It belongs to the class of amidine compounds and is widely used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-diazabicyclo[5.4.0]undec-7-ene is typically synthesized through the reaction of adipaldehyde with 1,3-diaminopropane. The reaction involves the formation of a bicyclic structure through a series of condensation and cyclization steps .
Industrial Production Methods
Commercially, 1,8-diazabicyclo[5.4.0]undec-7-ene is produced synthetically. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the formation of the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1,8-diazabicyclo[5.4.0]undec-7-ene undergoes various types of reactions, including:
Dehydrohalogenation: It is used to remove halogens from organic compounds.
Catalysis: It acts as a catalyst in various organic reactions, including polymerization and curing of epoxy resins.
Common Reagents and Conditions
Dehydrohalogenation: Common reagents include halogenated organic compounds, and the reaction is typically carried out under basic conditions.
Catalysis: It is used in conjunction with other reagents such as trimethylbenzene for the separation of fullerenes.
Major Products Formed
Dehydrohalogenation: The major products are alkenes formed by the elimination of halogens.
Catalysis: The products vary depending on the specific reaction but often include polymers and cured resins.
Scientific Research Applications
1,8-diazabicyclo[5.4.0]undec-7-ene has a wide range of applications in scientific research:
Chemistry: It is used as a base and a ligand in various organic synthesis reactions.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used as a curing agent for epoxy resins and polyurethane, and in the separation of fullerenes.
Mechanism of Action
1,8-diazabicyclo[5.4.0]undec-7-ene exerts its effects primarily through its basicity and ability to act as a ligand. It protonates at the imine nitrogen, and Lewis acids attach to the same nitrogen. This dual functionality allows it to act as a catalyst and a complexing agent in various reactions .
Comparison with Similar Compounds
Similar Compounds
1,5-diazabicyclo[4.3.0]non-5-ene: Another amidine compound used in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: An organosilicon compound used to activate ketones and aldehydes.
Uniqueness
1,8-diazabicyclo[5.4.0]undec-7-ene is unique due to its high basicity and non-nucleophilic nature, making it an excellent catalyst and ligand in various organic reactions. Its ability to act as both a base and a ligand sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H3NO2 |
|---|---|
Molecular Weight |
121.09 g/mol |
InChI |
InChI=1S/C6H3NO2/c8-4-5-1-2-6(9)7-3-5/h1-3H |
InChI Key |
WOGZVBWJGJPSOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=CC1=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















